5-Methyl-4-phenylpyrrolidin-2-one
Overview
Description
5-Methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a phenyl group and a methyl group as substituents.
Scientific Research Applications
5-Methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidinone derivatives.
Industrial Applications: It is employed in the production of various bioactive molecules and as an intermediate in chemical synthesis.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is a derivative of phenylpiracetam, a nootropic drug that primarily targets the central nervous system .
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to phenylpiracetam, facilitating memory processes and attenuating the impairment of cognitive functions associated with head traumas, stroke, age, and age-related pathologies .
Biochemical Pathways
Given its structural similarity to phenylpiracetam, it may influence similar pathways, particularly those involved in cognitive function and memory processes .
Result of Action
Based on its structural similarity to phenylpiracetam, it may have potential effects on cognitive function and memory processes .
Biochemical Analysis
Biochemical Properties
5-Methyl-4-phenylpyrrolidin-2-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors in the brain, influencing neurotransmitter release and synaptic plasticity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can modulate the activity of neurotransmitter receptors, leading to altered synaptic transmission . It also affects the expression of genes involved in neuroprotection and synaptic plasticity. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase inhibits the enzyme’s function, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through urine and bile . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Understanding the transport and distribution of this compound is essential for predicting its pharmacological effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenyl-2-pyrrolidone with methylating agents. For instance, the methylation of 4-phenyl-2-pyrrolidone using methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Another method involves the bromination of 1-acetyl-4-phenyl-2-pyrrolidone followed by dehydrobromination to form 1-acetyl-4-phenyl-3-pyrrolin-2-one. This intermediate can then be methylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-pyrrolidone: A structural analog with similar biological activity.
5-Methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide: Another derivative with potential cognitive-enhancing properties.
Pyrrolidin-2-one: The parent compound with a wide range of applications in medicinal chemistry.
Uniqueness
5-Methyl-4-phenylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-4-phenylpyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRQVWVGIHEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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